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S-2-(indol-3-yl)acetyl-CoA

Cat. No.: B1233379
M. Wt: 924.7 g/mol
InChI Key: WXOGUAPLOCTRFO-BOJFXZHGSA-N
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Description

Significance of Acyl Coenzyme A Derivatives in Metabolism

Acyl Coenzyme A (acyl-CoA) derivatives are central to cellular metabolism, serving as activated forms of carboxylic acids that participate in a vast array of biochemical reactions. imrpress.comnih.govmetwarebio.com Coenzyme A (CoA) acts as a carrier for acyl groups, which can range from the simple two-carbon acetyl group to long-chain fatty acids. creative-proteomics.com This activation is crucial for overcoming the thermodynamic barriers of many metabolic transformations. fiveable.mepressbooks.pub

The formation of an acyl-CoA involves the creation of a high-energy thioester bond between the carboxyl group of the acid and the thiol group of CoA. creative-proteomics.com This bond renders the acyl group highly susceptible to nucleophilic attack, making acyl-CoA derivatives potent acyl group donors. fiveable.meresearchgate.net This reactivity is fundamental to their roles in:

Energy Metabolism: Acetyl-CoA, the most common acyl-CoA, is a pivotal molecule in the citric acid cycle, where it is oxidized to generate ATP. imrpress.comcreative-proteomics.com Beta-oxidation of fatty acids also produces acetyl-CoA, feeding into this central energy-producing pathway. creative-proteomics.com

Biosynthesis: Acyl-CoAs are essential precursors for the synthesis of a wide variety of biomolecules, including fatty acids, cholesterol, and phospholipids. imrpress.comcreative-proteomics.com

Signal Transduction: Acyl-CoA molecules and their derivatives can act as signaling molecules, regulating the activity of enzymes and transcription factors involved in lipid metabolism and gene expression. creative-proteomics.com

Protein Modification: The acyl groups from acyl-CoAs can be transferred to proteins, a post-translational modification that can alter protein function and localization. imrpress.comresearchgate.net

The diverse functions of acyl-CoA derivatives underscore their indispensable role in maintaining cellular homeostasis and mediating complex metabolic networks.

Overview of Indole-Containing Compounds in Biological Pathways

The indole (B1671886) ring, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in nature. researchgate.netmdpi.com Compounds containing this moiety exhibit a remarkable diversity of biological activities and are integral to the function of numerous organisms. nih.govnrfhh.com

In the biological realm, indole-containing compounds are involved in a wide spectrum of processes:

Amino Acid Metabolism: The essential amino acid tryptophan, the precursor to many indole-containing compounds, is a fundamental building block of proteins. pcbiochemres.com

Neurotransmission: Serotonin (B10506) and melatonin, both derived from tryptophan, are crucial neurotransmitters and hormones that regulate mood, sleep, and circadian rhythms. pcbiochemres.com

Plant Growth and Development: Indole-3-acetic acid (IAA) is the most common and potent native auxin in plants, controlling cell division, elongation, and differentiation. pcbiochemres.com

Defense Mechanisms: Many plants and microorganisms produce indole-containing secondary metabolites, such as alkaloids and glucosinolates, which serve as defense compounds against herbivores and pathogens. nrfhh.com

Pharmacology: The indole scaffold is a common feature in many synthetic and natural products with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netnih.govnrfhh.com

The prevalence and functional diversity of indole-containing compounds highlight their evolutionary significance and their importance as key players in a multitude of biological pathways.

Structural Basis for Biochemical Reactivity of the Thioester Bond

The key to the biochemical reactivity of S-2-(indol-3-yl)acetyl-CoA, and indeed all acyl-CoA derivatives, lies in the nature of the thioester bond. fiveable.menih.gov This bond, which links the acyl group to Coenzyme A, is considered "energy-rich" due to its higher free energy of hydrolysis compared to an oxygen ester bond. nih.govacs.org

Several structural factors contribute to the enhanced reactivity of the thioester bond:

Weaker Resonance Stabilization: In an oxygen ester, the lone pair of electrons on the oxygen atom can effectively delocalize into the carbonyl group, creating a more stable resonance structure. In a thioester, the larger size of the sulfur atom and its 3p orbitals result in less efficient orbital overlap with the 2p orbital of the carbonyl carbon. This leads to weaker resonance stabilization and a more electrophilic carbonyl carbon. fiveable.me

Longer and Weaker Carbon-Sulfur Bond: The carbon-sulfur bond in a thioester is longer and weaker than the carbon-oxygen bond in an ester. This makes the thioester bond more susceptible to cleavage. fiveable.me

Good Leaving Group: The thiolate anion (RS⁻) that is released upon nucleophilic attack on the thioester is a better leaving group than the alkoxide anion (RO⁻) from an ester. This is because sulfur is more polarizable and can better stabilize the negative charge.

These factors combine to make the carbonyl carbon of a thioester a prime target for nucleophilic attack by a variety of biological nucleophiles, including water, amines, and other thiols. researchgate.netnih.govacs.org This inherent reactivity allows acyl-CoA derivatives to readily participate in acyl transfer reactions, which are fundamental to their diverse roles in metabolism and biosynthesis. imrpress.comnih.gov

FeatureThioester (R-CO-SR')Oxygen Ester (R-CO-OR')
Resonance Stabilization WeakerStronger
Electrophilicity of Carbonyl Carbon HigherLower
Bond Strength (Carbon-Heteroatom) Weaker (C-S)Stronger (C-O)
Leaving Group Ability Good (Thiolate)Poor (Alkoxide)
Reactivity HighLow

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H43N8O17P3S B1233379 S-2-(indol-3-yl)acetyl-CoA

Properties

Molecular Formula

C31H43N8O17P3S

Molecular Weight

924.7 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate

InChI

InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1

InChI Key

WXOGUAPLOCTRFO-BOJFXZHGSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O

Origin of Product

United States

Biosynthesis Pathways of S 2 Indol 3 Yl Acetyl Coa

De Novo Biosynthesis Routes

De novo synthesis of S-2-(indol-3-yl)acetyl-CoA relies on the enzymatic modification of indole (B1671886) derivatives. These pathways are crucial for the metabolic processing of aromatic amino acids in various anaerobic and hyperthermophilic archaea. nih.govresearchgate.net

This pathway represents a direct route to this compound from (indol-3-yl)pyruvate, a transamination product of tryptophan. expasy.orgnih.gov It is prominently found in hyperthermophilic archaea, such as members of the genus Pyrococcus, where it plays a role in peptide fermentation. nih.govresearchgate.net

The central enzyme in this pathway is Indolepyruvate Ferredoxin Oxidoreductase (IOR), systematically known as 3-(indol-3-yl)pyruvate:ferredoxin oxidoreductase (decarboxylating, CoA-indole-acetylating). wikipedia.orggenome.jp IOR (EC 1.2.7.8) catalyzes the oxidative decarboxylation of (indol-3-yl)pyruvate to form this compound. ebi.ac.uktamu.edu This reaction is a key step in the metabolism of aromatic amino acids, converting a 2-ketoacid into its corresponding acyl-CoA derivative. expasy.orgnih.gov The enzyme is typically oxygen-sensitive and contains cofactors like thiamine (B1217682) pyrophosphate and iron-sulfur clusters ([4Fe-4S]) to facilitate the electron transfer process. nih.govgenome.jpnih.gov In organisms like Pyrococcus furiosus, IOR is a heterotetrameric enzyme composed of alpha and beta subunits. nih.govresearchgate.net

The reaction catalyzed by IOR involves three substrates and yields three products. wikipedia.org The enzyme specifically acts on (indol-3-yl)pyruvate, transferring an acetyl group to Coenzyme A (CoA). wikipedia.orggenome.jp This process is coupled with the reduction of an electron carrier, typically oxidized ferredoxin. wikipedia.orgebi.ac.uk The resulting products are the activated thioester this compound, carbon dioxide (CO2) from the decarboxylation step, and reduced ferredoxin. wikipedia.orggenome.jp

ReactantsProducts
(indol-3-yl)pyruvateThis compound
Coenzyme A (CoA)Carbon Dioxide (CO2)
Oxidized FerredoxinReduced Ferredoxin
Hydrogen Ion (H+)
Table 1: Summary of the reaction catalyzed by Indolepyruvate Ferredoxin Oxidoreductase (IOR). genome.jp

Research on IOR from Pyrococcus furiosus has determined the kinetic parameters (Km values) for its various substrates. nih.gov

SubstrateKm (µM)
(indol-3-yl)pyruvate250
p-hydroxyphenylpyruvate110
Phenylpyruvate90
Coenzyme A (CoASH)17
P. furiosus Ferredoxin48
Table 2: Michaelis-Menten constants (Km) of IOR from Pyrococcus furiosus for its substrates. nih.gov

An alternative route for the synthesis of this compound begins with indole-3-acetate (B1200044) (IAA), a common plant hormone, also known as auxin. nih.govwikipedia.org This pathway is particularly significant in the anaerobic metabolism of IAA by certain bacteria, such as those from the Betaproteobacteria class. nih.govresearchgate.net The initial step involves the activation of the carboxyl group of indole-3-acetate to form a high-energy thioester bond with Coenzyme A. researchgate.netuni-marburg.de

This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases or acid-thiol ligases. wikipedia.orgwikipedia.org In the context of IAA metabolism, a specific enzyme, indoleacetate-CoA ligase (IaaB), has been identified in organisms like Aromatoleum aromaticum. nih.govresearchgate.net This enzyme displays high specificity for indole-3-acetate. nih.gov While its primary substrate is indole-3-acetate, it can also activate structurally related compounds like phenylacetate (B1230308) and indolepropionate. nih.govresearchgate.net Phenylacetate-CoA ligase is another member of this enzyme family (EC 6.2.1.30) that catalyzes a similar reaction with phenylacetate as its substrate. wikipedia.org These enzymes are crucial for preparing carboxylic acids for further metabolic degradation or anabolic processes by converting them into their activated CoA-thioester forms. wikipedia.orgaocs.org

Indoleacetate-Dependent Pathway

Intermediacy within Broader Metabolic Networks

This compound does not exist in isolation; it is an intermediate metabolite that connects the catabolic pathway of an essential amino acid with the central hub of cellular energy and biosynthetic metabolism.

Relationship to Tryptophan Catabolism Pathways

This compound is a direct product of tryptophan catabolism. The essential amino acid L-tryptophan is the ultimate precursor for its indole ring structure. nih.govnih.gov Tryptophan metabolism is complex, branching into several major pathways, including the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and pathways leading to the formation of indole and its derivatives. nih.govnih.govresearchgate.net

The entry point for the formation of this compound is the transamination of L-tryptophan. This reaction, catalyzed by various tryptophan aminotransferases, converts tryptophan into (indol-3-yl)pyruvic acid (IPA). nih.gov This keto acid is a key branch-point intermediate. While it can be decarboxylated to indole-3-acetaldehyde in some pathways leading to indole-3-acetic acid (IAA), it also serves as the direct substrate for indolepyruvate ferredoxin oxidoreductase to form this compound. wikipedia.orgoup.com Therefore, the synthesis of this compound is an integral part of the metabolic fate of tryptophan, representing one of several possible catabolic routes. nih.govgenome.jp

Connections to General Acetyl-CoA Pool Dynamics

The biosynthesis and subsequent metabolism of this compound are closely linked to the dynamics of the general acetyl-CoA pool. Acetyl-CoA is a central molecule in metabolism, serving as the entry point for the citric acid cycle, a building block for fatty acid and steroid synthesis, and a donor for acetylation reactions. wikipedia.orgnih.gov

The synthesis of this compound requires Coenzyme A (CoA), a finite resource that is also required for the formation of acetyl-CoA from pyruvate (B1213749), fatty acid oxidation, and the catabolism of other amino acids. wikipedia.org Therefore, the production of this compound is in direct competition with these other major metabolic pathways for the available CoA pool.

Enzymatic Characterization and Mechanistic Studies

Indolepyruvate Ferredoxin Oxidoreductase (IOR)

Indolepyruvate ferredoxin oxidoreductase (IOR), systematically named 3-(indol-3-yl)pyruvate:ferredoxin oxidoreductase (decarboxylating, CoA-indole-acetylating), is the principal enzyme responsible for the synthesis of S-2-(indol-3-yl)acetyl-CoA. wikipedia.org It catalyzes the oxidative decarboxylation of (indol-3-yl)pyruvate, coupling it to coenzyme A (CoA) to form the final product. wikipedia.orgnih.gov This enzyme is a member of the 2-oxoacid:ferredoxin oxidoreductase (OFOR) superfamily, which is crucial for the anaerobic metabolism of various 2-oxoacids. nih.govexpasy.orgcore.ac.uk

Catalytic Mechanism and Cofactor Requirements (e.g., Iron-Sulfur Clusters, Thiamine (B1217682) Diphosphate)

The catalytic reaction for IOR is: (indol-3-yl)pyruvate + CoA + 2 oxidized ferredoxin ⇌ this compound + CO₂ + 2 reduced ferredoxin + H⁺ wikipedia.orgqmul.ac.uk

The mechanism of IOR is intricate, relying on essential cofactors to facilitate the electron transfer and decarboxylation steps.

Thiamine Diphosphate (B83284) (TPP): IOR contains thiamine diphosphate (TPP), also known as thiamine pyrophosphate, as a critical cofactor. qmul.ac.uknih.gov TPP is essential for the initial attack on the 2-oxo group of the (indol-3-yl)pyruvate substrate. core.ac.ukebi.ac.uk The TPP ylid (a carbanion form) acts as a nucleophile, attacking the carbonyl carbon of the pyruvate (B1213749) derivative, which leads to the subsequent cleavage of the carbon-carbon bond and release of CO₂. core.ac.uk

Iron-Sulfur Clusters: The enzyme utilizes iron-sulfur ([Fe-S]) clusters to manage the one-electron redox chemistry required for the reaction. core.ac.uk Specifically, IOR from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to contain four [4Fe-4S] clusters and one [3Fe-4S] cluster. nih.gov These clusters accept the electrons generated from the oxidation of the substrate and transfer them to an external electron acceptor, typically ferredoxin. nih.govcore.ac.uk The use of these clusters allows the enzyme to couple the two-electron oxidation of the ketoacid to the one-electron transfers accepted by ferredoxin. core.ac.uk

Substrate Specificity and Affinity

IOR exhibits a preference for 2-oxoacids derived from the transamination of aromatic amino acids. expasy.orgresearchgate.net While its primary substrate is (indol-3-yl)pyruvate, it can also process other aryl pyruvates, such as phenylpyruvate (from phenylalanine) and p-hydroxyphenylpyruvate (from tyrosine). expasy.orgqmul.ac.uknih.gov The enzyme from P. furiosus shows activity with a range of substrates, demonstrating its role in a broader peptide fermentation pathway where various amino acids are catabolized. nih.gov The affinity of the enzyme for its substrates has been quantified, with Michaelis-Menten constants (Kₘ) determined for its key reactants.

Table 1: Kinetic Parameters of Indolepyruvate Ferredoxin Oxidoreductase from Pyrococcus furiosus

This table presents the Michaelis-Menten constants (Kₘ) for various substrates of the IOR enzyme, indicating the enzyme's affinity for each. The data is derived from studies on the purified enzyme from the hyperthermophilic archaeon P. furiosus. nih.gov

SubstrateKₘ (µM)
Indolepyruvate250
p-Hydroxyphenylpyruvate110
Phenylpyruvate90
Coenzyme A (CoASH)17
P. furiosus Ferredoxin48

Structural Biology of IOR Enzymes

Structurally, IOR enzymes are complex multi-subunit proteins. The IOR from P. furiosus is characterized as a heterotetramer with an α₂β₂ configuration and a total molecular weight of approximately 180,000 Da. nih.gov The two distinct subunits have molecular weights of 66,000 Da (alpha) and 23,000 Da (beta). nih.gov This α₂β₂ structure is common among related ketoacid oxidoreductases found in anaerobic organisms. ebi.ac.uk

The enzyme's structure includes specific domains for binding its cofactors. The alpha subunit contains the pyrimidine (B1678525) (PYR) binding domain, which is responsible for anchoring the aminopyrimidine ring of the TPP cofactor. ebi.ac.ukuniprot.org This binding, which involves a conserved glutamate (B1630785) residue, is crucial for activating TPP. ebi.ac.uk The active site is formed at the interface of different domains, facilitating the coordinated action of TPP and the iron-sulfur clusters in catalysis.

Acyl-CoA Synthetases Mediating this compound Formation

While IOR directly synthesizes this compound from indolepyruvate, an alternative pathway could involve the direct ligation of indole-3-acetate (B1200044) to Coenzyme A, catalyzed by an acyl-CoA synthetase (also known as an acid-thiol ligase). This class of enzymes activates carboxylic acids for various metabolic fates.

Mechanistic Principles of AMP-Forming Acyl-CoA Synthetases

The most common type of acyl-CoA synthetase that would catalyze this reaction belongs to the AMP-forming family (EC 6.2.1.-). acs.org These enzymes are part of the larger adenylate-forming superfamily and operate via a two-step mechanism. acs.orgosti.gov

Adenylate Formation: In the first step, the carboxylate substrate (e.g., indole-3-acetate) attacks the α-phosphate of an ATP molecule, leading to the formation of a high-energy acyl-adenylate intermediate and the release of pyrophosphate (PPi). acs.org The subsequent hydrolysis of PPi drives this step in the forward direction. acs.org

Thioester Formation: In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate intermediate. acs.org This results in the formation of the final acyl-CoA thioester product and the release of AMP. acs.org

This catalytic cycle is accompanied by a significant conformational change known as "domain alternation." osti.gov A large C-terminal domain of the enzyme rotates by approximately 140 degrees to create distinct catalytic conformations required for the two separate partial reactions. osti.gov

Comparative Enzymology with Related Substrates (e.g., 2-(Imidazol-4-yl)acetyl-CoA Synthetase)

To understand the specificity of such enzymes, it is useful to compare them with those acting on structurally similar substrates. A relevant example is the 2-(imidazol-4-yl)acetyl-CoA synthetase (ICS) from Thermococcus kodakarensis, which acts on 2-(imidazol-4-yl)acetate, a catabolite of histidine. asm.orgnih.gov

A key distinction is that the characterized ICS from T. kodakarensis is an ADP-forming acyl-CoA synthetase (EC 6.2.1.13), not an AMP-forming one. asm.orgnih.gov These enzymes are generally involved in energy conservation in archaea, producing ATP from an acyl-CoA, but the reaction is reversible. pnas.org The ICSTk protein is a heterotetramer (α₂β₂) and exhibits high specificity for 2-(imidazol-4-yl)acetate, showing negligible activity with other substrates like acetate (B1210297), succinate, or phenylacetate (B1230308). asm.orgnih.gov This high degree of specificity suggests that an enzyme dedicated to forming this compound from indole-3-acetate would likely possess a precisely shaped substrate-binding pocket to accommodate the indole (B1671886) ring.

Table 2: Comparison of Acyl-CoA Synthetase Types

This table compares the general characteristics of the well-studied AMP-forming acetyl-CoA synthetases with the specific properties of the ADP-forming 2-(imidazol-4-yl)acetyl-CoA synthetase from T. kodakarensis. acs.orgosti.govasm.orgnih.gov

FeatureAMP-Forming Acyl-CoA Synthetase (General)ADP-Forming 2-(Imidazol-4-yl)acetyl-CoA Synthetase (ICSTk)
Reaction TypeAcid + ATP + CoA ⇌ Acyl-CoA + AMP + PPiAcid + ATP + CoA ⇌ Acyl-CoA + ADP + Pi
Primary SubstrateVaries widely (e.g., acetate, fatty acids)2-(Imidazol-4-yl)acetate
Catalytic MechanismTwo-step via acyl-adenylate intermediate; large domain rotation. acs.orgosti.govLikely involves a phosphorylated intermediate.
Quaternary StructureOften monomeric or dimeric, but can be complex. nih.govHeterotetrameric (α₂β₂). asm.orgnih.gov

Metabolic Roles and Biological Significance

Role in Indole-3-Acetic Acid (IAA) Metabolism

Indole-3-acetic acid (IAA) is the most abundant natural auxin in plants, playing a critical role in almost every aspect of their growth and development. The cellular concentration of free IAA is tightly controlled through a balance of biosynthesis, transport, and inactivation via conjugation or catabolism.

S-2-(indol-3-yl)acetyl-CoA is not recognized as a direct intermediate in the primary, well-characterized pathways of IAA biosynthesis in plants or microorganisms. Plants predominantly synthesize IAA from tryptophan through several independent routes, with the indole-3-pyruvate (IPyA) pathway being a major one. Other significant pathways include the tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and indole-3-acetaldoxime (IAOx) pathways. These routes involve distinct enzymatic steps and intermediates, none of which include the CoA-thioester of indole-3-acetic acid. The role of this compound appears to be confined to catabolic processes in certain anaerobic bacteria, which is distinct from the anabolic pathways that lead to the formation of IAA as a plant hormone.

To maintain hormonal balance, plants reversibly inactivate IAA by conjugating it to amino acids, peptides, or sugars. This process forms metabolites such as indole-3-acetyl-aspartate (IAA-Asp) and indole-3-acetyl-glutamate (B1262904) (IAA-Glu). These conjugates serve as storage forms of IAA that can be hydrolyzed to release the active hormone when needed. Current scientific understanding of these conjugation and deconjugation cycles does not involve this compound. The formation of amide- and ester-linked conjugates is catalyzed by specific enzymes, such as those in the GRETCHEN HAGEN 3 (GH3) family, which directly ligate IAA to amino acids, bypassing a CoA-activated intermediate.

Given that this compound is not a known participant in the primary biosynthetic or conjugation pathways of IAA, it is not considered a direct contributor to the maintenance of IAA homeostasis in plants. The regulation of active IAA levels is a complex interplay between synthesis from precursors like tryptophan, polar transport, and metabolic inactivation. The metabolic functions of this compound are primarily associated with the degradation of tryptophan in anaerobic environments, a process aimed at energy and carbon acquisition by microbes rather than hormonal regulation in plants. nih.gov

Function in Amino Acid Degradation Pathways

In certain anaerobic microorganisms, this compound is a key intermediate in the fermentation of aromatic amino acids, where these compounds are broken down to generate energy.

In strictly anaerobic bacteria, such as certain species of Clostridium, tryptophan can be utilized as a carbon and energy source through fermentation. A key pathway involves the conversion of tryptophan to indole-3-acetate (B1200044) and other derivatives like skatole. nih.gov In this process, tryptophan is first deaminated to form (indol-3-yl)pyruvate. This α-keto acid then undergoes oxidative decarboxylation in a reaction that couples it with coenzyme A (CoA).

This critical step is catalyzed by the enzyme indolepyruvate ferredoxin oxidoreductase (IOR) , which produces this compound, carbon dioxide, and reduced ferredoxin. wikipedia.orgnih.gov The resulting thioester, this compound, is an activated intermediate. It can then be converted to indole-3-acetate through pathways that may involve a phosphate (B84403) acetyltransferase and a kinase, yielding ATP via substrate-level phosphorylation, or through the action of a CoA-transferase. The final product, indole-3-acetate, can be excreted or further decarboxylated to form the malodorous compound skatole.

Table 1: Anaerobic Tryptophan Fermentation Pathway via this compound

StepSubstrate(s)EnzymeProduct(s)Organism Example
1TryptophanTryptophan aminotransferase(Indol-3-yl)pyruvateClostridium spp.
2(Indol-3-yl)pyruvate, Coenzyme A, Oxidized FerredoxinIndolepyruvate ferredoxin oxidoreductase (IOR)This compound , CO₂, Reduced FerredoxinPyrococcus furiosus, Clostridium spp. wikipedia.orgnih.gov
3This compounde.g., Phosphotransacetylase, Acetate (B1210297) kinaseIndole-3-acetate, ATPClostridium spp.

The formation of an arylacetyl-CoA intermediate is a common strategy in the anaerobic fermentation of other aromatic amino acids as well. This metabolic logic is not unique to tryptophan. Phenylalanine and tyrosine undergo analogous catabolic pathways in various bacteria. nih.govnih.gov

Phenylalanine: Is first converted to phenylpyruvate, which is then oxidatively decarboxylated by an oxidoreductase to form phenylacetyl-CoA . nih.govresearchgate.net

Tyrosine: Is converted to p-hydroxyphenylpyruvate. This intermediate is subsequently acted upon by an oxidoreductase to yield p-hydroxyphenylacetyl-CoA . nih.gov

In each case, the resulting arylacetyl-CoA thioester is a high-energy intermediate that the microorganism can further metabolize to conserve energy, typically leading to the formation of the corresponding aryl-acetate (phenylacetate or p-hydroxyphenylacetate). The enzyme indolepyruvate ferredoxin oxidoreductase has been shown to act on the keto-acid derivatives of all three aromatic amino acids. nih.gov This demonstrates a conserved biochemical mechanism for deriving energy from these compounds in anaerobic environments.

Table 2: Comparison of Arylacetyl-CoA Intermediates in Aromatic Amino Acid Fermentation

Amino AcidCorresponding α-Keto AcidKey Enzyme FamilyArylacetyl-CoA IntermediateFinal Acetate Product
Tryptophan(Indol-3-yl)pyruvate2-oxoacid:ferredoxin oxidoreductaseThis compound Indole-3-acetate
PhenylalaninePhenylpyruvate2-oxoacid:ferredoxin oxidoreductasePhenylacetyl-CoAPhenylacetate (B1230308)
Tyrosinep-Hydroxyphenylpyruvate2-oxoacid:ferredoxin oxidoreductasep-Hydroxyphenylacetyl-CoAp-Hydroxyphenylacetate

Contributions to Cellular Energy and Carbon Flux

This compound, also known as indole-3-acetyl-CoA, is positioned at a critical metabolic intersection. As a thioester of coenzyme A, it is structurally analogous to acetyl-CoA, the universal intermediate in the metabolism of carbohydrates, fats, and proteins. This structure inherently links it to the central pathways of cellular energy production and carbon flow. Its contribution can be understood through its integration with central carbon metabolism and its influence on downstream metabolic pathways.

Integration with Central Carbon Metabolism (e.g., Acetyl-CoA Entry Points)

The primary route for energy extraction from metabolic fuels converges on the production of acetyl-CoA. wikipedia.orgwikipedia.org This two-carbon acetyl group, activated by its thioester bond to coenzyme A, serves as the main substrate for the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle. news-medical.netnih.gov The TCA cycle is the central hub of aerobic metabolism, where the acetyl group is oxidized to carbon dioxide, generating reducing equivalents (NADH and FADH₂) that fuel the production of ATP through oxidative phosphorylation. wikipedia.orgyoutube.com

The metabolic fate of this compound is intrinsically linked to this central pathway. The high-energy thioester bond within the molecule makes it a donor of an acyl group to other molecules. It is hypothesized that enzymatic cleavage of this compound could release acetyl-CoA, which would then directly enter the TCA cycle. This process would channel the carbon atoms from the acetyl group into the mainstream of cellular respiration for energy generation.

Regulation of Downstream Metabolic Pathways

Beyond its potential role as a direct fuel source, this compound can exert regulatory influence on metabolism, primarily through its conversion to indole-3-acetic acid (IAA). Research has demonstrated that IAA can act as a signaling molecule that modifies gene expression and enzyme activity, thereby regulating central metabolic pathways. nih.gov

A notable study in Escherichia coli revealed that treatment with IAA induces significant changes in the expression of genes involved in central carbon metabolism. nih.gov Specifically, genes associated with the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) shunt were up-regulated. nih.gov This transcriptional reprogramming leads to a functional activation of these pathways, enhancing the cell's capacity for aerobic respiration and enabling the use of two-carbon compounds for biosynthesis.

The key enzymatic control points of the TCA cycle are particularly affected. The study showed that IAA treatment induced the activity of enzymes such as pyruvate (B1213749) dehydrogenase, which is crucial for channeling pyruvate into acetyl-CoA, and malic enzyme. nih.gov This results in an enhanced production of acetyl-CoA and a decrease in the NADH/NAD+ ratio, conditions that further stimulate the flow of metabolites through the TCA cycle. nih.gov Conversely, genes involved in fermentation pathways, such as the adhE gene, were down-regulated, indicating a metabolic shift away from anaerobic metabolism towards more efficient aerobic energy production. nih.gov

Table 1: Effect of Indole-3-Acetic Acid (IAA) Treatment on Gene Expression in E. coli

Metabolic PathwayGene Regulation StatusAffected Genes/Enzymes
Tricarboxylic Acid (TCA) CycleUp-regulatedGenes and enzymes involved in the cycle
Glyoxylate ShuntUp-regulatedGenes and enzymes involved in the shunt
Amino Acid Biosynthesis (leucine, isoleucine, valine, proline)Up-regulatedBiosynthetic pathway genes
Pyruvate to Acetyl-CoA ConversionInducedPyruvate Dehydrogenase, Malic Enzyme
Fermentative MetabolismDown-regulatedadhE gene

This table summarizes the observed changes in gene expression and enzyme activity in E. coli following treatment with IAA, the metabolic product of this compound. Data sourced from research on IAA's regulatory effects. nih.gov

Occurrence and Distribution in Biological Systems

Microbial Systems

The occurrence of S-2-(indol-3-yl)acetyl-CoA in microbial systems highlights its importance in the degradation of the common plant hormone indole-3-acetic acid (IAA) and in specialized amino acid metabolism.

Hyperthermophilic Archaea (e.g., Pyrococcus furiosus, Thermococcus kodakarensis)

In the extreme environments inhabited by hyperthermophilic archaea, such as Pyrococcus furiosus and Thermococcus kodakarensis, this compound is implicated in the catabolism of aromatic amino acids. These organisms possess a suite of enzymes, including indolepyruvate:ferredoxin oxidoreductase (IOR), which is involved in the breakdown of tryptophan. nih.gov The resulting indole-3-acetate (B1200044) can be subsequently activated to this compound.

Research on the acyl-CoA synthetases of T. kodakarensis has revealed multiple paralogous enzymes with distinct substrate specificities, suggesting a sophisticated system for processing various acyl-CoAs derived from amino acid degradation. nih.govnih.gov While some of these enzymes preferentially act on substrates like acetyl-CoA or isovaleryl-CoA, the metabolic network is equipped to handle a variety of compounds, including those derived from aromatic amino acids. asm.orgresearchgate.net For instance, studies on P. furiosus have identified acyl-CoA synthetase isoenzymes that differ in their preference for acetyl-CoA versus aryl-CoA esters like phenylacetyl-CoA, a structurally similar compound to indol-3-ylacetyl-CoA. asm.org This indicates that these archaea possess the enzymatic machinery capable of recognizing and metabolizing such compounds as part of their strategy to utilize peptides and amino acids for growth. nih.govfrontiersin.org

Bacteria Involved in Indoleacetate Catabolism (e.g., Aromatoleum aromaticum, Pseudomonas putida, Bradyrhizobium japonicum)

Several bacterial species have evolved pathways to utilize IAA as a sole source of carbon and energy, a process in which this compound is a key intermediate.

Aromatoleum aromaticum strain EbN1 provides a well-studied model for the anaerobic degradation of IAA. nih.gov In this bacterium, IAA is first activated to this compound by an indoleacetate--CoA ligase. nih.govenzyme-database.orgu-tokyo.ac.jp This activation is a critical step that prepares the indole (B1671886) molecule for subsequent ring cleavage and degradation. karger.com A specific gene cluster in A. aromaticum encodes the enzymes required for this pathway, which ultimately funnels the breakdown products into central metabolism, likely leading to intermediates like 2-aminobenzoyl-CoA or benzoyl-CoA. nih.govconicet.gov.ar

Pseudomonas putida is another bacterium known for its metabolic versatility, including the ability to degrade aromatic compounds. nih.govbiorxiv.org While multiple pathways for IAA metabolism exist in pseudomonads, the formation of this compound is a recognized step in certain catabolic routes. academicjournals.orgresearchgate.netcore.ac.uk

In the symbiotic nitrogen-fixing bacterium Bradyrhizobium japonicum, the catabolism of IAA is an oxygen-dependent process. nih.govplos.org While the complete pathway is still under investigation, the involvement of CoA-activated intermediates is a common strategy in bacterial degradation of aromatic acids, suggesting a likely role for this compound. conicet.gov.ar B. japonicum can both synthesize and degrade IAA, indicating a complex regulatory role for this phytohormone in the bacterium's interaction with its plant host. plos.org

OrganismRole of this compoundKey Enzymes/Pathways
Aromatoleum aromaticum Intermediate in anaerobic IAA catabolismIndoleacetate--CoA ligase, Anaerobic degradation pathway leading to benzoyl-CoA
Pseudomonas putida Intermediate in IAA degradationAromatic compound degradation pathways
Bradyrhizobium japonicum Postulated intermediate in aerobic IAA catabolismOxygen-dependent IAA degradation pathway

Engineered Microbial Hosts (e.g., Escherichia coli, Yarrowia lipolytica)

The genetic tractability of microorganisms like Escherichia coli and Yarrowia lipolytica has made them valuable platforms for studying and engineering metabolic pathways, including those involving this compound and related compounds.

In E. coli, metabolic engineering efforts have focused on the overproduction of aromatic amino acids and their derivatives. nih.govd-nb.inforesearchgate.netfrontiersin.org These engineered strains serve as powerful tools to study the biosynthesis of various aromatic compounds. By manipulating the pathways leading to and from central metabolites like acetyl-CoA and aromatic amino acid precursors, researchers can elucidate the functions of heterologous enzymes and construct novel biosynthetic routes. pnnl.gov For instance, E. coli has been engineered to produce a variety of natural products, demonstrating its capacity to be a versatile chassis for complex biochemical synthesis. pnnl.gov

The oleaginous yeast Yarrowia lipolytica is particularly noted for its high flux towards acetyl-CoA, a key precursor for the synthesis of lipids and other valuable chemicals. nih.govresearchgate.netdtu.dkd-nb.info This makes it an attractive host for producing acetyl-CoA-derived compounds. d-nb.info Researchers have successfully engineered Y. lipolytica to produce various terpenoids, which are synthesized from acetyl-CoA via the mevalonate (B85504) pathway. dtu.dkd-nb.info These engineering strategies often involve optimizing the supply of acetyl-CoA and channeling it towards the desired product, showcasing the potential to harness the yeast's metabolism for the production of compounds structurally related to the acetyl portion of this compound. nih.govresearchgate.net

Plant Systems

In plants, this compound is a component of the complex network that regulates the levels of the crucial phytohormone auxin (IAA).

Presence in Plant Auxin Metabolic Pathways

The metabolism of IAA in plants involves a dynamic interplay of biosynthesis, transport, and inactivation through conjugation and catabolism. researchgate.netoup.com While the primary routes of IAA biosynthesis from tryptophan are well-documented, the role of CoA-activated intermediates is an emerging area of study. nih.gov The formation of this compound is proposed as a potential step in certain metabolic transformations of IAA. For example, it has been suggested that the conversion of IAA to another endogenous auxin, indole-3-butyric acid (IBA), may proceed through an acetylation reaction involving acetyl-CoA, analogous to fatty acid biosynthesis. rooting-hormones.com

Furthermore, the conjugation of IAA to amino acids, mediated by the GH3 family of enzymes, is a major mechanism for regulating auxin homeostasis. frontiersin.org These enzymes utilize an adenylated IAA intermediate, but the potential involvement of CoA thioesters in alternative or related pathways cannot be entirely ruled out. The vast array of IAA metabolites and the complexity of their interconversions suggest that multiple biochemical strategies are employed by plants to fine-tune auxin levels. oup.comnih.gov

Species-Specific Variations in Metabolism

The metabolism of auxins, including the types and quantities of their conjugates, varies significantly among different plant species. nih.gov For instance, in Arabidopsis, amide conjugates with amino acids like aspartate and glutamate (B1630785) represent a substantial portion of the total IAA pool. frontiersin.org In contrast, monocots such as rice and maize tend to accumulate higher levels of ester-linked IAA conjugates. frontiersin.org

This species-specific diversity extends to the catabolism of IAA and its derivatives. For example, studies on the metabolism of glucosinolates, which share the precursor tryptophan with IAA, have revealed distinct detoxification pathways in different organisms that feed on these plants. nih.gov This highlights the evolutionary adaptation of metabolic pathways to specific ecological niches and physiological requirements. The specific routes involving S-2-(indol--3-yl)acetyl-CoA, if present, are likely to exhibit similar species-specific characteristics, reflecting the diverse strategies plants have evolved to manage auxin signaling and metabolism. nih.gov

Research Methodologies and Analytical Approaches

Enzymatic Assays and Kinetic Characterization

To investigate the enzymes that interact with S-2-(indol-3-yl)acetyl-CoA, researchers employ various enzymatic assays to monitor reaction progress and determine crucial kinetic parameters. These assays are fundamental to understanding enzyme function and efficiency.

The activity of enzymes involved in the metabolism of this compound can be measured using both spectrophotometric and chromatographic methods.

Spectrophotometric assays offer a continuous and high-throughput way to measure enzyme activity. For instance, the activity of an indole-3-acetaldehyde (IAAld) dehydrogenase, which could be involved in a pathway leading to this compound, can be determined by monitoring the reduction of NAD+ to NADH at 340 nm. jmb.or.kr Another common spectrophotometric method involves the use of 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of Coenzyme A (CoA) released during the reaction to produce a colored product that can be quantified. researchgate.net However, these methods can be nonspecific and may only provide a quantitative measure of total indoles rather than individual analytes. nih.gov

Chromatographic assays, particularly High-Performance Liquid Chromatography (HPLC), provide a more specific and quantitative analysis of the substrates and products in an enzymatic reaction. nih.gov Reverse-phase HPLC can be used to separate and quantify indolic compounds, including indole-3-acetic acid (IAA) and its precursors. nih.govresearchgate.net This technique is crucial for identifying the specific products formed from this compound and for developing a detailed understanding of the reaction mechanism. nih.gov For example, HPLC has been used to identify intermediates in the IAA biosynthesis pathway, such as indole-3-pyruvic acid (IPyA) and indole-3-acetamide (B105759) (IAM). rsc.org

Table 1: Comparison of Assay Methods for Indole (B1671886) Compounds

Feature Spectrophotometric Assays Chromatographic Assays (HPLC)
Principle Measures change in absorbance of light Separates compounds based on physical/chemical properties
Specificity Often non-specific for total indoles nih.gov High specificity for individual compounds nih.gov
Quantification Quantitative nih.gov Both qualitative and quantitative nih.gov
Throughput Generally high Can be lower, but automatable
Example Application Salkowski reagent for total indole content nih.govnih.gov Separation and quantification of IAA, IPyA, IAM nih.govrsc.org

Understanding the catalytic efficiency and substrate affinity of an enzyme is crucial for comprehending its physiological role. This is achieved by determining the key kinetic parameters: the Michaelis constant (K_m), the maximum reaction velocity (V_max), and the catalytic constant (k_cat). libretexts.org

The K_m value represents the substrate concentration at which the reaction rate is half of V_max, and it provides an inverse measure of the enzyme's affinity for its substrate. libretexts.org V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org

For enzymes involved in the metabolism of this compound, these parameters can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. researchgate.netlibretexts.org For example, the kinetic parameters for an indoleacetate-CoA ligase have been determined, showing a K_m of 35 µM for indoleacetate and a k_cat of 4.3 s⁻¹. uniprot.org Similarly, kinetic parameters for acetyl-CoA synthetase, an enzyme that catalyzes a related reaction, have also been extensively studied. nih.govnih.gov

Table 2: Kinetic Parameters of a Related Enzyme: Indoleacetate-CoA Ligase

Substrate K_m (µM) k_cat (s⁻¹) Reference
Indoleacetate 35 4.3 uniprot.org
(2-naphthyl)acetate 97 4.7 uniprot.org
Phenylacetate (B1230308) 420 0.48 uniprot.org
ATP 135 - uniprot.org
CoA 800 - uniprot.org

Molecular Biology Techniques

Molecular biology techniques are indispensable for identifying, characterizing, and manipulating the genes and enzymes associated with this compound metabolism.

The process of understanding an enzyme's function begins with the identification and cloning of its corresponding gene. nih.gov Once a candidate gene is identified through genomic analysis or other screening methods, it can be amplified using the polymerase chain reaction (PCR) and inserted into an expression vector. nih.govmdpi.com This vector is then introduced into a suitable host organism, such as Escherichia coli or yeast, for heterologous expression. nih.govencyclopedia.pub

Heterologous expression allows for the production of large quantities of the recombinant enzyme, which is essential for subsequent purification and biochemical characterization. nih.govencyclopedia.pub This approach has been successfully used to express and characterize numerous enzymes involved in secondary metabolite biosynthesis, including those in the IAA pathways. oup.commdpi.com For instance, the genes for tryptophan-2-monooxygenase (iaaM) and IAM hydrolase (iaaH) from various bacteria have been cloned and expressed to study the indole-3-acetamide pathway of IAA synthesis. oup.com The choice of the expression host is critical and depends on factors such as protein folding and post-translational modifications required for enzyme activity. nih.gov

To understand the relationship between an enzyme's structure and its function, researchers often employ site-directed mutagenesis. This technique allows for the specific alteration of amino acid residues within the enzyme's active site or other critical regions. nih.gov By comparing the kinetic properties and substrate specificity of the wild-type enzyme with those of the mutated versions, researchers can deduce the roles of individual amino acids in catalysis and substrate binding. nih.gov

For example, mutagenesis studies on acetyl-CoA synthetase have identified key residues involved in ATP binding and catalysis. nih.gov Similarly, structure-function analyses of other enzymes in the GNAT superfamily, which includes enzymes that may utilize acetyl-CoA, have revealed the structural basis for substrate recognition and catalysis. nih.gov This approach provides invaluable insights into the molecular mechanisms of enzyme action and can guide the engineering of enzymes with altered or improved properties.

Advanced Metabolomics for Pathway Elucidation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for elucidating metabolic pathways, including those involving this compound. mdpi.comnih.gov By comparing the metabolite profiles of wild-type organisms with those of genetically modified strains (e.g., gene knockout or overexpression mutants), researchers can identify the intermediates and products of a specific pathway. frontiersin.orgnih.gov

Advanced analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics. mdpi.comnih.gov These methods allow for the sensitive and specific detection and quantification of a wide range of metabolites. mdpi.comnih.gov

Metabolomic analyses have been instrumental in characterizing the different tryptophan-dependent IAA biosynthesis pathways in bacteria. mdpi.comnih.gov For example, the detection of intermediates like indole-3-acetamide (IAM) and indole-3-pyruvic acid (IPyA) in bacterial cultures has provided strong evidence for the operation of the IAM and IPyA pathways. mdpi.comnih.gov Targeted metabolomic analysis has also confirmed the existence of the IPyA pathway in the fungus Magnaporthe oryzae. nih.gov Such studies are crucial for identifying the in vivo context in which this compound is produced and consumed. frontiersin.orgbiocrates.com

Table 3: Intermediates in Tryptophan-Dependent IAA Biosynthesis Identified by Metabolomics

Organism Detected Intermediates Implied Pathway(s) Reference
Arthrobacter pascens ZZ21 Indole-3-acetamide (IAM), Indole-3-pyruvic acid (IPyA), Indole-3-lactic acid (ILA), Indole-3-ethanol (TOL) IAM and IPyA pathways mdpi.com
Pantoea agglomerans - IPDC pathway highly conserved frontiersin.org
Magnaporthe oryzae - IPyA pathway nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as a primary technique for the sensitive and specific quantification of acyl-CoA species, including this compound. biorxiv.orgmdpi.com This method is favored for its ability to analyze complex biological samples, separating the compound of interest from a matrix of other metabolites before detection. core.ac.uk

The general approach involves chromatographic separation, often using reversed-phase or ion-pairing chromatography, followed by electrospray ionization (ESI) and detection by a mass spectrometer. nih.govnih.gov For acyl-CoAs, specific protocols have been developed that allow for the simultaneous measurement of multiple short-chain acyl-CoAs and their biosynthetic precursors. nih.gov The high sensitivity and specificity of LC-MS/MS are achieved through methods like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an appropriate internal standard. biorxiv.org While methods for many acyl-CoAs have been established, the analysis of this compound would adapt these principles. For instance, methods developed for quantifying indole-3-acetic acid (IAA) and its amino acid conjugates in plant tissues using HPLC-ESI-MS/MS demonstrate the applicability of this technology to indole-containing metabolites. nih.gov These methods often achieve low limits of detection, in the femtomole range, making them suitable for the trace amounts of metabolites found in biological samples. nih.gov

Table 1: Example LC-MS Parameters for Acyl-CoA Analysis

ParameterDescriptionReference
Chromatography Ultra-High Performance Liquid Chromatography (UHPLC) with a C18 column. biorxiv.org
Mobile Phase Gradient elution using solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile. biorxiv.org biorxiv.org
Ionization Electrospray Ionization (ESI) in positive mode. researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). biorxiv.orgnih.gov
Internal Standard Use of a structurally similar, stable isotope-labeled compound for accurate quantification. biorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the comprehensive profiling of volatile and semi-volatile metabolites in biological samples. nih.govplos.org Due to the low volatility and thermal instability of large molecules like this compound, direct analysis by GC-MS is not feasible. Instead, its application lies in the analysis of related, more volatile metabolites or degradation products within the same metabolic network.

For instance, GC-MS is widely used to identify and quantify compounds like indole-3-acetic acid (IAA), a related auxin, and other indole derivatives. researchgate.netnih.gov The analysis typically requires a derivatization step to increase the volatility and thermal stability of the analytes. plos.orgmdpi.com A common method involves silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). plos.org Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase, before being fragmented and detected by the mass spectrometer. plos.org This metabolite profiling can provide valuable insights into the metabolic state of an organism and indirectly inform on the pathways involving this compound by measuring the abundance of its precursors or downstream products. mdpi.com

Table 2: Application of GC-MS in Profiling Related Metabolites

Metabolite ClassDerivatization MethodResearch ContextReference
Indole Compounds (e.g., IAA) Chloroformate alkylation or silylationAnalysis of bacterial culture supernatants. nih.gov
Organic Acids, Amino Acids Silylation (e.g., with MSTFA)Profiling energy metabolism in maize or mice. plos.orgmdpi.com
Volatile Fungal Metabolites None (direct analysis of volatiles)Investigating metabolic changes in Aspergillus flavus. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. uiowa.eduuni-duesseldorf.de Unlike mass spectrometry, which provides mass-to-charge ratio information, NMR provides detailed information about the atomic connectivity and the 3D structure of a molecule in solution.

A suite of NMR experiments is typically employed for complete structural assignment. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. up.pt Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. up.pt For example, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations. These techniques were instrumental in determining the structure of various indole-containing secondary metabolites and other complex molecules. uiowa.edunih.gov The structural elucidation of this compound would rely on the combined interpretation of these spectra to confirm the indole ring system, the acetyl group, and the coenzyme A moiety, as well as their precise points of attachment. mdpi.com

Table 3: NMR Techniques for Structural Elucidation

NMR ExperimentInformation ProvidedApplication
¹H NMR Number, type, and connectivity of hydrogen atoms.Initial structural assessment.
¹³C NMR Number and type of carbon atoms in the molecular skeleton.Carbon backbone analysis.
COSY Connectivity between neighboring protons (¹H-¹H correlations).Mapping of spin systems.
HSQC Correlation between directly bonded protons and carbons.Assigning protons to their carbons.
HMBC Correlation between protons and carbons separated by 2-3 bonds.Assembling molecular fragments.

Isotopic Tracing and Flux Analysis

Isotopic tracing, or stable isotope labeling, is a dynamic approach used to map metabolic pathways and quantify the flow of metabolites (flux) through these networks. isotope.com This methodology is critical for understanding the biosynthesis and metabolic fate of compounds like this compound in vivo.

Application of Stable Isotope Labeling for Pathway Mapping

Stable isotope labeling experiments involve introducing a substrate enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system. nih.gov The labeled atoms are incorporated into downstream metabolites, and their distribution (mass isotopomer distribution) is analyzed, typically by mass spectrometry or NMR. isotope.comnih.gov This pattern of label incorporation provides definitive evidence for metabolic pathway connections. nih.gov

For example, to investigate the biosynthesis of the related compound indole-3-acetic acid (IAA) in maize kernels, researchers used precursors like [U-¹³C₆]glucose and [1,2-¹³C₂]acetate. nih.gov By analyzing the ¹³C labeling pattern in the final IAA product, they could deduce the contributions of different precursors and pathways. nih.gov A similar approach could be used to trace the origin of the acetyl moiety in this compound. By feeding cells a labeled precursor such as [¹³C₂]acetate or [U-¹³C]glucose, one could determine if the acetyl-CoA unit is derived directly from acetate or through glycolysis and the pyruvate (B1213749) dehydrogenase complex. nih.govnih.gov This technique allows researchers to distinguish between different potential biosynthetic routes and to quantify the relative activity or flux through competing pathways under various conditions. plos.org

Table 4: Common Stable Isotopes Used in Metabolic Pathway Tracing

IsotopeLabeled Precursor ExampleMetabolic Pathway InvestigatedReference
¹³C [U-¹³C]glucoseGlycolysis, TCA Cycle, Amino Acid Synthesis nih.govnih.gov
¹³C [¹³C₅]glutamineTCA Cycle Anaplerosis, Acetyl-CoA formation isotope.comnih.gov
¹³C [¹³C₂]acetateAcetyl-CoA metabolism, Fatty Acid Synthesis nih.gov
²H [²H₅]tryptophanTryptophan-dependent IAA biosynthesis nih.gov

Metabolic Engineering and Synthetic Biology Applications

Strategies for Enhanced Biosynthesis

A primary goal in metabolic engineering is to increase the intracellular concentration of the desired product. For S-2-(indol-3-yl)acetyl-CoA, this involves manipulating the host organism's metabolism to channel more precursors into the biosynthetic pathway.

The overexpression of genes encoding crucial enzymes in a biosynthetic pathway is a common strategy to boost product yield. sci-hub.se In the context of this compound, the enzyme indolepyruvate ferredoxin oxidoreductase (IOR) plays a pivotal role. This enzyme catalyzes the conversion of (indol-3-yl)pyruvate and Coenzyme A into this compound. wikipedia.org

EnzymeGeneFunctionSource Organism
Indolepyruvate ferredoxin oxidoreductase (IOR)iorCatalyzes the synthesis of this compound from (indol-3-yl)pyruvate and CoA.Pyrococcus furiosus

By introducing and overexpressing the gene for IOR in a suitable host organism like Escherichia coli, the metabolic flux towards this compound can be significantly increased. This approach has been successfully applied to enhance the production of various natural products that utilize this intermediate.

Acetyl-CoA is a central metabolite that serves as a precursor for a vast array of biochemical pathways, including the tricarboxylic acid (TCA) cycle and the biosynthesis of fatty acids, polyketides, and isoprenoids. nih.govresearchgate.net Therefore, increasing the intracellular availability of acetyl-CoA is a critical step in enhancing the production of this compound and its derivatives. nih.govnih.gov Metabolic engineering strategies to increase acetyl-CoA flux include:

Overexpression of native pathways: Increasing the expression of enzymes involved in the primary synthesis of acetyl-CoA, such as pyruvate (B1213749) dehydrogenase (Pdh). nih.gov

Inhibition of competing pathways: Deleting or downregulating genes that divert acetyl-CoA to other metabolic pathways, such as those for acetate (B1210297) formation. nih.gov

Construction of synthetic bypasses: Introducing alternative pathways for acetyl-CoA synthesis that may have better stoichiometry or are not subject to native regulation. nih.govnih.govnih.gov

A well-established strategy is to increase the carbon flux through glycolysis to pyruvate, which is the direct precursor for acetyl-CoA formation. nih.gov Additionally, engineering the pyruvate dehydrogenase complex, which is composed of multiple subunits, can further drive the conversion of pyruvate to acetyl-CoA. nih.gov

Synthetic biology offers the tools to construct novel biosynthetic pathways in microbial hosts. nih.govnih.gov For the production of this compound, this can involve assembling genes from different organisms to create an optimized pathway. For instance, a synthetic pathway could start from a simple carbon source like glucose, which is converted to chorismate, a key precursor for tryptophan biosynthesis. The tryptophan is then converted to indole-3-pyruvate, which is finally converted to this compound by the action of an appropriate acyl-CoA synthetase or oxidoreductase. wikipedia.orgnih.gov

Researchers have successfully engineered E. coli for the de novo biosynthesis of indole-3-acetic acid (IAA), a related compound, from glucose. researchgate.net This demonstrates the feasibility of constructing complete biosynthetic pathways for indole (B1671886) derivatives in microbial hosts. The creation of a synthetic acetyl-CoA (SACA) pathway has also been demonstrated, which could be adapted for the production of specific acyl-CoAs. nih.govnih.gov

Engineering Substrate Specificity and Product Selectivity

The ability to tailor enzymes to accept specific substrates and produce desired products is a powerful tool in synthetic biology. sci-hub.se For the production of this compound and its derivatives, engineering acyl-CoA synthetases is of particular interest.

Acyl-CoA synthetases are a large family of enzymes that activate carboxylic acids by forming a thioester bond with Coenzyme A. acs.orgnih.gov These enzymes often exhibit broad substrate specificity. Directed evolution and rational mutagenesis can be employed to alter the substrate specificity and improve the catalytic efficiency of these enzymes. nih.gov

Directed evolution involves creating a large library of enzyme variants through random mutagenesis and then screening for variants with the desired properties. nih.gov Rational mutagenesis, on the other hand, involves making specific changes to the enzyme's amino acid sequence based on knowledge of its structure and mechanism. acs.org For example, by targeting residues in the substrate-binding pocket of an acetyl-CoA synthetase, it is possible to engineer variants that preferentially utilize indole-3-acetic acid as a substrate, thereby leading to the specific production of this compound. acs.org

Engineering StrategyDescriptionApplication Example
Directed Evolution Random mutagenesis followed by high-throughput screening to identify improved enzyme variants. nih.govImproving the catalytic efficiency of an enzyme for a non-natural substrate. researchgate.net
Rational Mutagenesis Site-specific mutations based on the enzyme's structure and function to alter its properties. acs.orgModifying the substrate specificity of an acetyl-CoA synthetase to favor indole-3-acetic acid. acs.org

These protein engineering techniques have been successfully used to modify the properties of various enzymes, including those involved in the biosynthesis of natural products. pnnl.gov

Applications in Bio-production and Biocatalysis

The development of microbial strains engineered for the efficient production of this compound opens up opportunities for the bioproduction of a wide range of valuable compounds. ucl.ac.ukresearchgate.net This intermediate is a precursor to many indole alkaloids, which have diverse biological activities and pharmaceutical applications.

By introducing the necessary downstream enzymes into an this compound-overproducing strain, it is possible to create microbial cell factories for the synthesis of specific target molecules. researchgate.net This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher stereoselectivity, and the potential for more sustainable production processes. ucl.ac.uk

For example, the biosynthesis of the anti-oomycete indole alkaloids, lindolins, involves an IAA-CoA ligase that activates indole-3-acetic acid to its CoA thioester. d-nb.info Engineered microbial systems could be developed to produce these and other complex natural products.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Metabolic Fates of S-2-(indol-3-yl)acetyl-CoA

The metabolic fate of this compound is not limited to its conversion to IAA. It is a branch-point metabolite that can be channeled into various pathways, including conjugation and degradation. Future research should focus on identifying and characterizing these alternative metabolic routes. For instance, in the anaerobic bacterium Aromatoleum aromaticum, IAA is converted to IAA-CoA by a CoA-ligase, initiating a degradation pathway. researchgate.net In plants, the conversion of indole-3-butyric acid (IBA) to IAA proceeds through a β-oxidation pathway where an analogous indolyl-CoA intermediate is formed. nih.govfrontiersin.org This suggests the possibility of other, yet-to-be-discovered, modifications and catabolic pathways for IAA-CoA itself.

Potential undiscovered fates could include:

Novel Conjugation Products: While IAA is known to be conjugated to amino acids and sugars, the direct conjugation of IAA-CoA to other molecules is a plausible but unexplored area. frontiersin.org These conjugates could have unique signaling properties or serve as long-term storage forms.

Alternative Degradation Pathways: The complete catabolism of the indole (B1671886) ring from IAA-CoA is not fully understood in most organisms. Research into anaerobic bacterial pathways has revealed novel enzymatic reactions, such as the dearomatization of the benzoyl-CoA ring, which could provide clues for similar pathways in other organisms. nih.gov

Shunt Pathways: IAA-CoA could be a substrate for enzymes that divert it from the main auxin biosynthesis pathway, leading to the production of other bioactive indole compounds.

Characterization of Novel Enzymes and Regulatory Mechanisms

The enzymatic landscape surrounding this compound is far from complete. While some enzymes that produce or consume IAA-CoA are known, many others likely await discovery. For example, in the conversion of IBA to IAA in Arabidopsis thaliana, several peroxisomal enzymes have been identified, including a putative acyl-CoA oxidase/dehydrogenase (IBR3), an enoyl-CoA hydratase/isomerase-like protein (IBR10), and a short-chain dehydrogenase/reductase (IBR1). nih.gov The identification of the specific acyl-CoA synthetase that activates IBA to its CoA-thioester highlights the potential for discovering analogous enzymes specific to IAA. nih.gov

Future research should aim to:

Identify Novel Acyl-CoA Synthetases and Thioesterases: These enzymes would control the formation and hydrolysis of IAA-CoA, thereby regulating the flux into and out of this metabolic pool.

Discover New Modifying Enzymes: Enzymes that catalyze reactions such as hydroxylation, methylation, or glycosylation of IAA-CoA could generate a diverse array of signaling molecules.

Unravel Regulatory Networks: The expression and activity of enzymes involved in IAA-CoA metabolism are likely under tight control by transcription factors, post-translational modifications, and feedback inhibition. For example, in Enterobacter cloacae, the expression of indolepyruvate decarboxylase, a key enzyme in one of the IAA biosynthesis pathways, is regulated by both aromatic and branched-chain amino acids. oup.com In Arabidopsis, the tryptophan aminotransferase TAA1, which produces the precursor to IAA, is subject to feedback regulation by its product, indole-3-pyruvic acid (IPyA). pnas.org Understanding these regulatory circuits is crucial for a complete picture of auxin homeostasis.

Table 1: Potential Enzymes for Future Characterization in this compound Metabolism
Enzyme ClassPotential FunctionKnown Homologs/ExamplesOrganism
Acyl-CoA SynthetaseActivation of IAA to IAA-CoALACS4, LACS6 (act on IBA)Arabidopsis thaliana
Acyl-CoA ThioesteraseHydrolysis of IAA-CoA to IAA--
Acyl-CoA DehydrogenaseOxidation of IAA-CoA side chainIBR3 (acts on IBA-CoA)Arabidopsis thaliana
Enoyl-CoA HydrataseHydration of unsaturated IAA-CoA derivativesIBR10 (acts on IBA-CoA pathway intermediate)Arabidopsis thaliana
Hydroxylases/OxygenasesModification of the indole ring of IAA-CoAMolybdenum cofactor-dependent dehydrogenaseAzoarcus evansii

Expanding the Understanding of its Role in Interspecies Interactions (e.g., Plant-Microbe Symbioses)

IAA is a key signaling molecule in the interactions between plants and microbes, including pathogenic and beneficial relationships. oup.compsu.eduoup.com Many plant-associated bacteria and fungi can synthesize IAA, which can modulate the host's development and defense responses. researchgate.netfrontiersin.org this compound, as a direct precursor to IAA in some microbial pathways, is central to these interactions.

Future research avenues include:

Characterizing Microbial IAA-CoA Metabolism: A detailed investigation of the enzymes and pathways that produce and consume IAA-CoA in symbiotic and pathogenic microbes will provide insights into how they manipulate host auxin physiology.

IAA-CoA as a Signal Molecule: It is possible that IAA-CoA itself, or its derivatives, could be secreted by microbes and perceived by the plant host, or vice-versa, acting as a direct signaling molecule in the interspecies crosstalk.

Role in Pathogenesis and Symbiosis: Understanding how the flux through the IAA-CoA pool is regulated in microbes during infection or colonization could reveal new targets for disease control or for enhancing beneficial symbioses. For instance, some bacteria conjugate IAA to amino acids to modulate its activity, a process that could start from IAA-CoA. oup.compsu.edu

Advanced Metabolic Flux Analysis in Complex Biological Systems

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions and understanding the flow of metabolites through a network. nih.gov Applying MFA to the auxin biosynthetic network can provide a dynamic view of how this compound is synthesized and consumed under different conditions. researchgate.net

Key future directions for MFA studies include:

Stable Isotope Tracing: Using precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N) can trace the path of atoms through the metabolic network and into the IAA-CoA pool. nih.gov This can help to quantify the contribution of different biosynthetic pathways to the final IAA pool. biorxiv.org

Dynamic Labeling Experiments: Time-course experiments can reveal how metabolic fluxes change in response to developmental cues or environmental stimuli.

Compartmentalized MFA: Auxin biosynthesis is known to occur in different subcellular compartments. nih.govfrontiersin.org Advanced MFA models that account for this compartmentalization will be necessary to accurately map the metabolic network of IAA-CoA.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of the role of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govrsc.org This systems-level approach can reveal complex regulatory networks and generate new hypotheses. arxiv.org

Future research should focus on:

Building Predictive Models: Integrating multi-omics data can be used to construct computational models that predict how the flux through the IAA-CoA pool will change in response to genetic or environmental perturbations. ethz.ch

Identifying Regulatory Hubs: By correlating changes in gene expression, protein levels, and metabolite concentrations, it is possible to identify key regulatory molecules that control the metabolism of IAA-CoA.

Comparative Omics: Comparing the multi-omics datasets from different species or from plants grown under different conditions can reveal conserved and divergent features of IAA-CoA metabolism and its regulation.

Q & A

Q. What enzymatic pathways synthesize S-2-(indol-3-yl)acetyl-CoA, and how can these reactions be experimentally validated?

this compound is synthesized via the enzyme indolepyruvate ferredoxin oxidoreductase (IOR, EC 1.2.7.8), which catalyzes the decarboxylation of (indol-3-yl)pyruvate in the presence of CoA and ferredoxin . To validate this reaction, researchers can:

  • Assay Design : Use purified IOR in an anaerobic chamber to prevent ferredoxin oxidation. Monitor substrate consumption (e.g., via HPLC) and product formation (e.g., CO₂ detection via gas chromatography).
  • Redox Coupling : Measure ferredoxin reduction spectrophotometrically at 420 nm, as the reaction requires electron transfer .
  • Control Experiments : Include reactions lacking CoA or ferredoxin to confirm their necessity.

Q. What analytical methods are most effective for detecting and quantifying this compound in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI) in positive ion mode. Monitor the [M+H]⁺ ion (exact mass calculated from molecular formula) and confirm via fragmentation patterns .
  • Enzymatic Cycling Assays : Couple the compound to downstream pathways (e.g., thiolase reactions) and measure NADH/NADPH turnover spectrophotometrically .
  • Isotopic Labeling : Incorporate ¹³C-labeled (indol-3-yl)pyruvate to trace the incorporation into this compound via NMR or isotope-ratio MS .

Advanced Research Questions

Q. How do conflicting reports on the kinetic parameters of indolepyruvate ferredoxin oxidoreductase (IOR) arise, and how can they be resolved?

Discrepancies in KmK_m and VmaxV_{max} values for IOR often stem from:

  • Source Variability : Enzyme purification from different organisms (e.g., hyperthermophilic archaea vs. mesophilic bacteria) alters thermostability and cofactor affinity .
  • Assay Conditions : Anaerobic vs. microaerobic setups affect ferredoxin redox states. Standardize assays using dithionite-reduced ferredoxin and strict anaerobic protocols .
  • Substrate Purity : Contaminants in (indol-3-yl)pyruvate (e.g., oxidation byproducts) can skew kinetics. Validate substrates via LC-MS before use.

Q. What strategies optimize the in vitro reconstitution of this compound-dependent pathways for synthetic biology applications?

  • Cofactor Engineering : Use ferredoxin isoforms with higher redox potentials (e.g., from Pyrococcus furiosus) to enhance electron transfer efficiency .
  • Modular Design : Combine IOR with downstream enzymes (e.g., thioesterases or acyltransferases) in cell-free systems. Monitor intermediate flux via real-time NADPH fluorescence .
  • Scaling Challenges : Address oxygen sensitivity by encapsulating reactions in lipid vesicles or using oxygen-scavenging systems (e.g., glucose oxidase/catalase) .

Q. How does this compound interact with other acyl-CoA synthetases, and what functional implications arise in metabolic engineering?

  • Substrate Competition : Test cross-reactivity with short-chain acyl-CoA synthetases (ACSS2/ACSS3) using competitive inhibition assays. For example, add excess propionyl-CoA and measure this compound utilization via LC-MS .
  • Structural Insights : Perform molecular docking with ACSS2 crystal structures (PDB: 4LZ9) to predict binding affinity differences due to the indole moiety .
  • Metabolic Flux Analysis : In engineered E. coli, overexpress IOR and track carbon flux toward indole-derived polyketides using ¹³C metabolic tracing .

Q. What role does this compound play in microbial secondary metabolism, and how can its production be enhanced in heterologous hosts?

  • Pathway Elucidation : In Streptomyces spp., link this compound to indole alkaloid biosynthesis via gene knockout/complementation studies .
  • Promoter Engineering : Use strong, inducible promoters (e.g., T7 or tipA) to overexpress IOR in E. coli or S. cerevisiae. Monitor titers via LC-MS .
  • Co-culture Systems : Pair IOR-expressing strains with auxotrophs requiring indole derivatives to drive production via metabolic cross-feeding .

Q. How can researchers address the instability of this compound during long-term storage or experimental workflows?

  • Stabilization Methods : Store aliquots at -80°C in Tris-HCl (pH 8.0) with 10% glycerol and 5 mM DTT to prevent thioester hydrolysis .
  • In Situ Generation : Use continuous-flow systems to synthesize the compound immediately before use, minimizing degradation .
  • Quality Control : Regularly validate integrity via NMR (¹H, ¹³C) and compare with synthetic standards .

Methodological Notes

  • Avoiding Artifacts : When using indole derivatives, ensure they are protected from light to prevent photooxidation, which generates confounding byproducts .
  • Ethical Compliance : For studies involving genetically modified organisms, adhere to NIH Guidelines (e.g., BSL-1/2 containment) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.